

In-Depth Technical Guide: ACT-373898, the Inactive Carboxylic Acid Metabolite of Macitentan

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Compound of Interest

Compound Name: ACT-373898

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Abstract

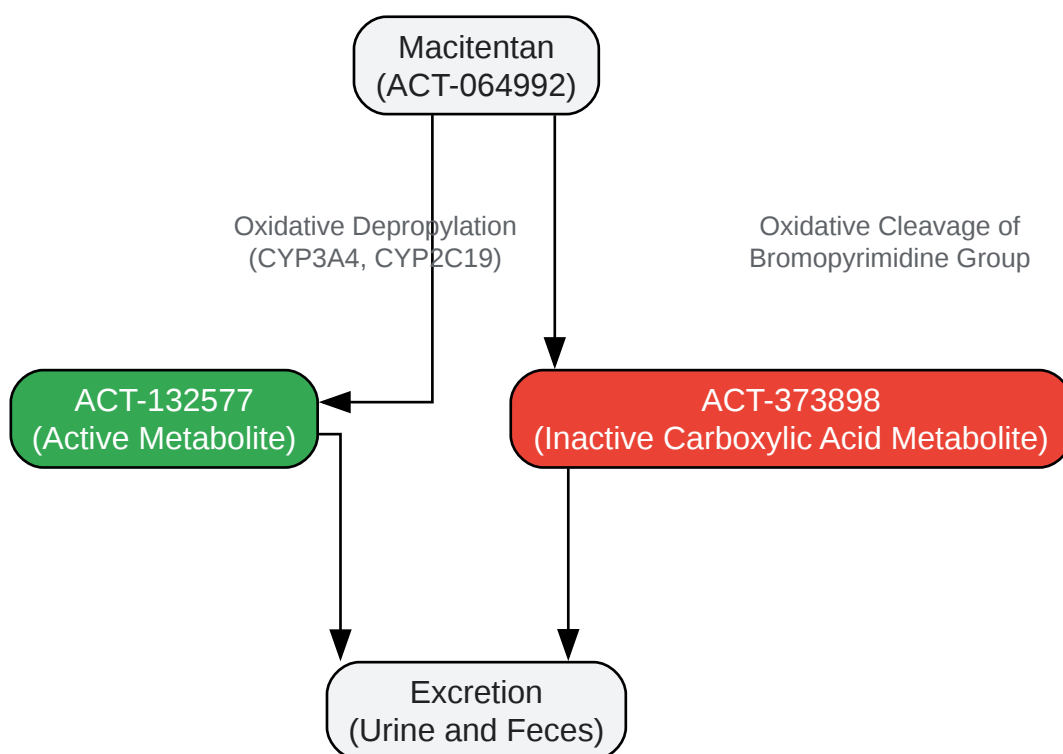
This technical guide provides a comprehensive overview of **ACT-373898**, a principal inactive metabolite of the dual endothelin receptor antagonist, Macitentan. This document collates available quantitative pharmacokinetic data, details the metabolic pathway of its formation, and outlines the experimental methodologies used for its characterization. The information presented is intended to support further research and development activities related to Macitentan and its metabolic profile.

Introduction

Macitentan is an orally active, potent dual endothelin (ET) receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH).[1] Its therapeutic effect is mediated by the inhibition of both ETA and ETB receptors, preventing the binding of endothelin-1 (ET-1), a potent vasoconstrictor and promoter of fibrosis and inflammation.[2] The metabolism of Macitentan is a critical aspect of its clinical pharmacology, leading to the formation of both an active metabolite, ACT-132577, and a pharmacologically inactive carboxylic acid metabolite, **ACT-373898**. [3][4] Understanding the characteristics of **ACT-373898** is essential for a complete safety and pharmacokinetic assessment of Macitentan.

Metabolic Pathway of Macitentan to ACT-373898

ACT-373898 is formed from Macitentan through an oxidative cleavage of the bromopyrimidine group, which results in a carboxylic acid.[5][6] This metabolic reaction is one of the identified pathways in the biotransformation of Macitentan. While the conversion of Macitentan to its active metabolite, ACT-132577, is primarily catalyzed by CYP3A4 with a minor contribution from CYP2C19, the specific cytochrome P450 isozymes responsible for the formation of **ACT-373898** have not been definitively elucidated in the reviewed literature.[5][6]



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Metabolic pathway of Macitentan.[5][6]

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of **ACT-373898** has been characterized in humans following oral administration of Macitentan. Its exposure in plasma is considerably lower than that of the parent drug and the active metabolite.

Parameter	Macitentan	ACT-132577 (Active Metabolite)	ACT-373898 (Inactive Metabolite)	Reference
Relative Plasma Exposure (as % of total radioactivity after single dose)	~26%	~71%	~3%	[5] [6]
Elimination Half-life (t1/2)	~16 hours	~48 hours	Similar to Macitentan	[3] [7]

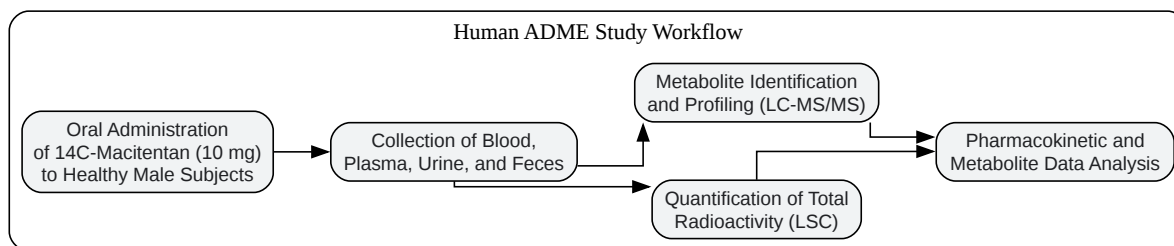
Note: The information on the half-life of **ACT-373898** is described as similar to Macitentan in some sources, but specific values from dedicated studies are not consistently reported.

Experimental Protocols

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A pivotal study to understand the disposition of Macitentan and its metabolites was a human ADME study.

- Study Design: Six healthy male subjects received a single oral 10 mg dose of ¹⁴C-labeled Macitentan.[\[1\]](#)
- Sample Collection: Blood, plasma, urine, and feces were collected at various time points to measure total radioactivity and identify metabolites.
- Analytical Method: Total radioactivity was determined by liquid scintillation counting. Metabolite structures were elucidated using liquid chromatography-mass spectrometry (LC-MS/MS) and compared with reference compounds where available.[\[4\]](#)



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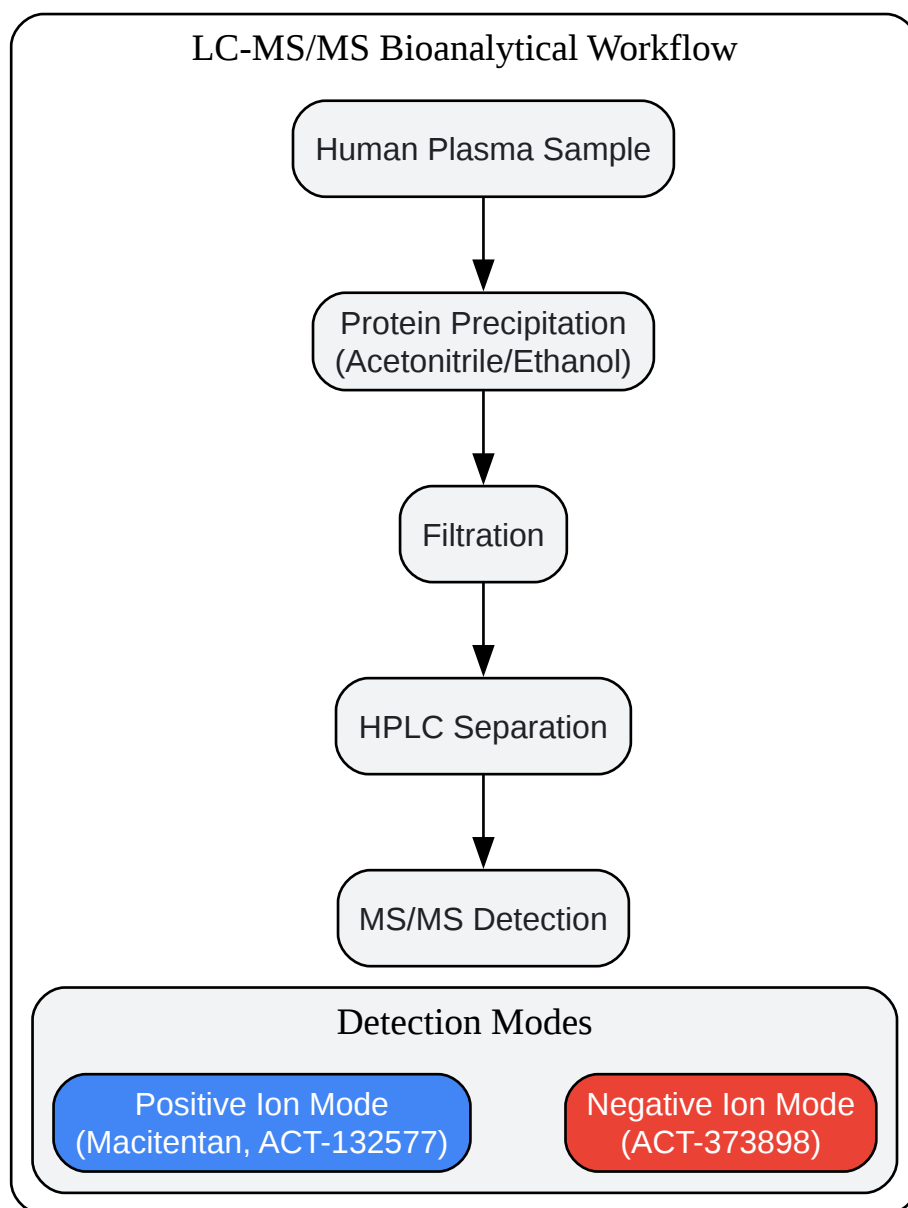
Workflow of the human ADME study.[1][4]

Bioanalytical Method for Quantification in Human Plasma

The determination of Macitentan, ACT-132577, and **ACT-373898** in human plasma is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

- Sample Preparation:
 - Human plasma samples are thawed, vortexed, and centrifuged.
 - A mixture of acetonitrile/ethanol is added for protein precipitation, followed by the addition of a deuterated internal standard.
 - The samples are filtered through a protein precipitation plate.
- Chromatography: The filtrate is injected onto a high-performance liquid chromatography (HPLC) column for separation.
- Detection:
 - Macitentan and ACT-132577 are detected using triple-stage quadrupole tandem mass spectrometry (MS/MS) in positive ion mode.

- **ACT-373898** is measured separately and detected using MS/MS in negative ion mode.[1]



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Bioanalytical workflow for plasma analysis.[1]

In Vitro Characterization

In vitro assays have confirmed that **ACT-373898** is not active at the endothelin receptors, unlike its parent compound and the active metabolite ACT-132577.[8] These studies are crucial

for classifying the metabolite as pharmacologically inactive and understanding its contribution to the overall safety profile of Macitentan.

Conclusion

ACT-373898 is a well-characterized, pharmacologically inactive metabolite of Macitentan. Its formation through oxidative cleavage represents a minor metabolic pathway in terms of systemic exposure compared to the active metabolite. The low plasma concentrations and lack of pharmacological activity at the endothelin receptors suggest that **ACT-373898** does not contribute to the efficacy of Macitentan and poses no significant safety concerns. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for regulatory submissions and further scientific inquiry into the metabolism and disposition of Macitentan.

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